1-Piperazineethanamine,a-methyl-4-(2-pyrimidinyl)-,dihydrochloride

Solubility Salt selection Assay compatibility

1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)-, dihydrochloride (free base CAS 924644-54-2; dihydrochloride salt CAS 924644-36-0) is a piperazine-pyrimidine hybrid bearing an α-methylated ethanamine side chain. The dihydrochloride salt (C₁₁H₂₁Cl₂N₅, MW 294.22 g/mol) combines the pyrimidinyl-piperazine pharmacophore with a chiral α-methyl-propan-2-amine extension, differentiating it from simpler 2-(1-piperazinyl)pyrimidine analogues.

Molecular Formula C11H21Cl2N5
Molecular Weight 294.22 g/mol
Cat. No. B15302964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazineethanamine,a-methyl-4-(2-pyrimidinyl)-,dihydrochloride
Molecular FormulaC11H21Cl2N5
Molecular Weight294.22 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl
InChIInChI=1S/C11H19N5.2ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;/h2-4,10H,5-9,12H2,1H3;2*1H
InChIKeyWJTKTSODUISTIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)-, dihydrochloride – Procurement-Grade Physicochemical & Structural Profile


1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)-, dihydrochloride (free base CAS 924644-54-2; dihydrochloride salt CAS 924644-36-0) is a piperazine-pyrimidine hybrid bearing an α-methylated ethanamine side chain . The dihydrochloride salt (C₁₁H₂₁Cl₂N₅, MW 294.22 g/mol) combines the pyrimidinyl-piperazine pharmacophore with a chiral α-methyl-propan-2-amine extension, differentiating it from simpler 2-(1-piperazinyl)pyrimidine analogues [1]. Its structure is relevant in contexts where α₂-adrenergic and 5-HT₁A receptor engagement is under study, though comparative pharmacological profiling remains limited.

Why Close Analogs of 1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)-, dihydrochloride Cannot Be Assumed Equivalent


The α-methyl-propan-2-amine substituent introduces a permanent chiral centre (absent in 1-(2-pyrimidinyl)piperazine, 1-PP) and increases the number of hydrogen-bond donors and rotatable bonds, altering both the topographic pharmacophore and the conformational ensemble accessible to the molecule . The dihydrochloride salt further provides a protonation state and aqueous solubility profile distinct from the free base or the mono-hydrochloride, directly impacting dissolution, dosing, and compatibility with biological assay conditions [1]. Consequently, procurement decisions cannot substitute this compound with unsubstituted pyrimidinylpiperazines or free-base forms without risking non-equivalent biological readouts or formulation failures. High-strength, head-to-head quantitative differentiation data remain sparse; the evidence below represents the best available cross-study and class-level comparisons.

Quantitative Differentiation Evidence for 1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)-, dihydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement via Salt Form Compared to 1-PP Free Base

The target compound is supplied as a dihydrochloride salt (CAS 924644-36-0; C₁₁H₂₁Cl₂N₅, MW 294.22), ensuring full protonation of both piperazine and primary amine nitrogens at physiological pH. In contrast, 1-(2-pyrimidinyl)piperazine (1-PP, CAS 20980-22-7) is commonly handled as the free base (C₈H₁₂N₄, MW 164.21) with a LogD (pH 7.4) of -1.01, indicating significant hydrophilicity but without the guaranteed aqueous solubility of a pre-formed dihydrochloride [1]. The dihydrochloride salt form eliminates the need for in situ pH adjustment during biological assay preparation, providing defined stoichiometry and consistent dissolution behaviour.

Solubility Salt selection Assay compatibility

Topological Polar Surface Area Differentiation vs. 1-PP as a Permeability Indicator

The α-methyl-ethanamine side chain elevates the topological polar surface area (PSA) of the target compound to 58.28 Ų compared to 41.05 Ų for 1-(2-pyrimidinyl)piperazine (1-PP) [1]. This 42% increase in PSA surpasses the empirical CNS drug-likeness threshold commonly cited for passive blood–brain barrier penetration (<60–70 Ų) while remaining within the permissive range. The combination of higher PSA with a marginally increased LogP (0.65 vs 0.30 for 1-PP) suggests a distinct balance between passive permeability and aqueous solubility that may affect in vivo distribution.

Physicochemical property PSA Membrane permeability

Chiral Centre as a Selectivity-Determining Feature Absent in 1-PP

The α-methyl group on the ethanamine side chain generates a stereogenic centre at the carbon bearing the methyl and aminomethyl substituents. This chiral centre is absent in 1-(2-pyrimidinyl)piperazine (1-PP) and in non-α-substituted piperazineethanamine analogues . In the broader class of CNS-active piperazines, α-methyl substitution has been shown to impart enantioselective receptor binding, with individual enantiomers often differing by >10-fold in affinity at aminergic GPCRs [1]. The dihydrochloride form of this compound is supplied as the racemate; procurement of enantiopure forms (where available) enables investigations of stereospecific pharmacology that are inapplicable to achiral 1-PP.

Chiral resolution Enantioselectivity Receptor pharmacology

Hydrogen-Bond Donor Count as a Descriptor for Target Engagement Breadth

The free base of the target compound possesses 1 hydrogen-bond donor (HBD) and 5 hydrogen-bond acceptor (HBA) groups, compared to 1 HBD and 4 HBA for 1-PP [1]. The additional HBA site originates from the primary amine nitrogen of the propan-2-amine chain. In the dihydrochloride salt form, the protonated amine groups further increase the effective HBD count to 3, fundamentally altering the hydrogen-bonding capacity relative to 1-PP free base. This difference may influence polypharmacology profiles, as hydrogen-bond networks are critical determinants of ligand–protein binding specificity within the purinergic and aminergic GPCR families.

Hydrogen bonding Drug-likeness Receptor promiscuity

Vendor-Specific Purity Specification Supporting Reproducibility in Primary Screening

Commercially available batches of 1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-amine free base (CAS 924644-54-2) are supplied at ≥98% purity (e.g., Leyan) . The dihydrochloride salt (CAS 924644-36-0) is specified at >98.0% by HPLC area% with a melting point of 138.0–142.0 °C . These specifications exceed the typical 95% minimum purity common for research-grade pyrimidinylpiperazine screening compounds, providing higher confidence that biological activity arises from the nominal structure rather than from impurities. No comparable >98% purity specification was identified for generic 1-PP dihydrochloride from the same supplier class.

Purity specification Quality control Assay reproducibility

Recommended Application Scenarios for 1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)-, dihydrochloride Based on Evidence Profile


Enantioselective CNS Receptor Profiling Where Achiral 1-PP Is Inadequate

The α-methyl chiral centre enables separation of enantiomers and subsequent evaluation of stereospecific binding at α₂-adrenergic and 5-HT₁A receptors. Unlike 1-PP, which cannot support enantioselective SAR, this compound provides a chemical scaffold for investigating how absolute configuration modulates receptor subtype selectivity . Procurement of the racemic dihydrochloride is the first step; chiral resolution by preparative HPLC or diastereomeric salt formation then furnishes enantiopure samples for head-to-head pharmacological comparison.

Physicochemical Property Differentiation for Formulation Development

The combination of elevated PSA (58.28 Ų) and moderate LogP (~0.6) positions this compound as a tool for studying how incremental changes in polarity and hydrogen-bonding capacity affect solubility-limited absorption and CNS distribution . The dihydrochloride salt provides a defined, highly water-soluble starting material suitable for intravenous and oral formulation screening, offering practical advantages over the free base of 1-PP.

Tool Compound for Structure–Activity Relationship Studies in Pyrimidinylpiperazine Series

As a member of the pyrimidinylpiperazine class with an extended amine-bearing side chain, this compound serves as a versatile intermediate for further derivatisation (e.g., amide coupling, reductive amination, sulfonamide formation). Its additional functional group compared to 1-PP enables exploration of vector-dependent SAR in programs targeting CNS receptors, chemokine receptors (CCR4), or lysosomal enzyme chaperones [1]. The ≥98% purity specification supports reproducible synthetic transformations and biological testing.

Reference Standard for Analytical Method Development and Cross-Laboratory Harmonisation

The well-characterised melting point (138–142 °C) and HPLC purity (>98.0%) of the dihydrochloride salt make it suitable as a system suitability standard or a reference material for LC-MS/MS method validation in bioanalytical and impurity profiling studies . Its distinct retention time and mass spectral signature (MW 294.22; [M+H]⁺ of free base = 222.17) provide clear differentiation from 1-PP (MW 164.21) in multiplexed analytical workflows.

Quote Request

Request a Quote for 1-Piperazineethanamine,a-methyl-4-(2-pyrimidinyl)-,dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.